Cas no 34932-07-5 ( )

  structure
  structure
Product name: 
CAS No:34932-07-5
MF:C22H19O2P
MW:346.35900
CID:919687
PubChem ID:97111

  Chemical and Physical Properties

Names and Identifiers

    • 3-(triphenyl-λ<sup>5</sup>-phosphanylidene)oxolan-2-one
    • 2-oxo-3-oxa-cyclopentylidenetriphenylphosphorane
    • 3-(Triphenylphosphoranylidene)dihydrofuran-2-(3H)-one
    • 2-(Triphenylphosphoranylidene)-gama-butyrolactone
    • 3-(Triphenylphosphoranylidene)-gama-butyrolactone
    • 2-(Triphenylphosphoranylidene)-gamma-butyrolactone
    • 2-Oxotetrahydrofuran-3-ylidenetriphenylphosphorane
    • 2-(Triphenylphosphoranylidene)-.gamma.-butyrolactone
    • alpha-(Triphenylphosphoranylidene)-gamma-butyrolactone
    • 3-(triphenyl-lambda5-phosphanylidene)oxolan-2-one
    • BRN 1260939
    • 3-(TRIPHENYL-.LAMBDA.5-PHOSPHANYLIDENE)OXOLAN-2-ONE
    • NSC 100769
    • 2(3H)-Furanone, 3-(triphenylphosphoranylidene)-
    • Dihydro-3-(triphenylphosphoranylidene)-2(3H)-furanone
    • alpha-triphenylphosphoranylidene-gamma-butyrolactone
    • .gamma.-Butyrolactonylidene triphenyl phosphorane
    • 2(3H)-Furanone, dihydro-3-(triphenylphosphoranylidene)-
    • JUKRJGQYUNADDD-UHFFFAOYSA-N
    • NSC-100769
    • 34932-07-5
    • 3-(triphenylphosphoranylidene)dihydro-2(3H)-furanone
    • .alpha.-(Triphenylphosphoranylidene)-.gamma.-butyrolactone
    • UNII-5HYJ564RMV
    • 3-(triphenylphosphoranylidene)dihydrofuran-2(3H)-one
    • 3-(Triphenyl-l5-phosphanylidene)dihydrofuran-2(3H)-one
    • NSC100769
    • SCHEMBL3603157
    • DTXSID50188488
    • gamma-Butyrolactonylidene triphenyl phosphorane
    • 5HYJ564RMV
    • MFCD00065318
    • DTXCID80110979
    • 2(3H)-Furanone, dihydro-3-(triphenylphosphoranylidene)-(9CI)
    • &nbsp;
    • Inchi: InChI=1S/C22H19O2P/c23-22-21(16-17-24-22)25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2
    • InChI Key: JUKRJGQYUNADDD-UHFFFAOYSA-N
    • SMILES: C1COC(=O)C1=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Computed Properties

  • Exact Mass: 346.11200
  • Monoisotopic Mass: 346.11226684g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 468
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 1.23
  • PSA: 36.11000
  • LogP: 3.09980

&nbsp; Production Method

&nbsp; Related Literature

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